N-allyl-2-(2-ethoxybenzoyl)hydrazinecarbothioamide
Overview
Description
N-allyl-2-(2-ethoxybenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 323. The solubility of this chemical has been described as 21.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Properties and DNA Interaction
Research involving mononuclear dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, including studies by Hussein et al. (2015), has demonstrated promising antitumor properties. These compounds exhibit significant cytotoxicity against human colorectal cancer cell lines, surpassing the efficacy of the reference drug 5-fluorouracil. The studies also highlighted their ability to interact with calf thymus DNA (CT-DNA), suggesting potential applications in chemotherapy and as tools for understanding DNA interactions (Hussein et al., 2015).
Synthesis and Bioimaging Applications
Patil et al. (2018) synthesized a monoterpenoid-based fluorescent chemosensor using a derivative of hydrazinecarbothioamide, demonstrating its application in the selective detection of Zn2+ and Mg2+ ions. This chemosensor was effectively used for bioimaging and intracellular detection, showcasing the compound's potential in biological imaging and ion detection within live cells (Patil et al., 2018).
Corrosion Inhibition
Singh et al. (2021) explored the use of hydroxy phenyl hydrazides, a class related to hydrazinecarbothioamides, as corrosion impeding agents for mild steel in acidic medium. Their research highlights the potential of these compounds in protecting metals from corrosion, indicating a significant application in material science and engineering (Singh et al., 2021).
Antibacterial and Antioxidant Agents
Karaküçük-İyidoğan et al. (2014) synthesized and characterized novel thiosemicarbazones, including those related to hydrazinecarbothioamide, exhibiting considerable antibacterial and antioxidant activities. These compounds showed potent efficacy against Gram-positive pathogens and radical scavenging activity, underlining their potential in developing new antibacterial and antioxidant therapies (Karaküçük-İyidoğan et al., 2014).
Synthesis and Characterization of Novel Compounds
Ghorab and Hamide (1995) investigated the synthesis of sulfur-containing benzothieno pyrimidines, a related chemical class, and their bioactivity. Their work provides a foundation for the synthesis of novel compounds with potential biological interest, highlighting the broad applicability of this chemical framework in synthesizing bioactive molecules (Ghorab & Hamide, 1995).
Properties
IUPAC Name |
1-[(2-ethoxybenzoyl)amino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-9-14-13(19)16-15-12(17)10-7-5-6-8-11(10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBXLANEIBKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=S)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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